molecular formula C6H12O B1338574 3-Methylenepentan-1-ol CAS No. 1708-98-1

3-Methylenepentan-1-ol

Cat. No. B1338574
CAS RN: 1708-98-1
M. Wt: 100.16 g/mol
InChI Key: IFPAPBFCYGUMJZ-UHFFFAOYSA-N
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Description

3-Methylenepentan-1-ol is a chemical compound that is related to various research areas, including organic synthesis and fragrance materials. Although the provided papers do not directly discuss 3-Methylenepentan-1-ol, they do provide insights into closely related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds structurally related to 3-Methylenepentan-1-ol has been explored in the literature. For instance, the bidirectional asymmetric allylboration method has been used to synthesize C(2)-symmetric 3-methylenepentane-1,5-diols, which are structurally similar to 3-Methylenepentan-1-ol . This method provides excellent enantiomeric excess and has been applied in natural product synthesis, such as the expedient synthesis of the AB ring system of the spongistatins .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the absolute stereochemistry of the synthesized 3-methylenepentane-1,5-diols was confirmed by a single-crystal X-ray study . Additionally, the crystal structure and conformation of 3-[bis(methylthio)methylene]pentane-2,4-dione have been determined, revealing a slightly twisted molecule with a highly twisted E,E-conformation .

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 3-Methylenepentan-1-ol has been investigated. A destructive ethylation reaction of benzene with 3-methylpentane has been studied, which involves a carbonium-ion mechanism and results in the formation of ethylbenzene . This research provides insights into the types of reactions that 3-Methylenepentan-1-ol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Methylenepentan-1-ol have been reviewed. For instance, 3-methyl-1-pentanol, a fragrance ingredient, has been evaluated for its toxicology and dermatology profile, including physical properties and acute toxicity . Similarly, the low-temperature thermodynamic properties of 3-methylpentane have been measured, providing data on heat capacity, enthalpy of fusion, and entropy .

Scientific Research Applications

Aroma Compound in Food Processing

  • Identification in Onions: 3-Mercapto-2-methylpentan-1-ol, closely related to 3-Methylenepentan-1-ol, was identified in raw and processed onions, providing insights into the aroma compounds formed during food processing (Granvogl, Christlbauer, & Schieberle, 2004). It suggests a formation pathway from specific precursors during onion cutting.
  • Flavor Quality Analysis: This compound's sensory evaluation indicates its strong dependency on concentration, affecting the flavor quality of various foods (Widder, Sabater Lüntzel, Dittner, & Pickenhagen, 2000).

Chemical Synthesis and Applications

  • Synthesis in Pharmaceutical Research: The synthesis of structurally similar compounds, like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is an area of focus in pharmaceutical research, highlighting the importance of these compounds in drug development (Fang Ling, 2011).
  • Production in Biofuel Research: Isomers of pentanol, such as 3-methyl-1-butanol, have potential applications as biofuels, showcasing the broader applicability of methylated pentanols in sustainable energy solutions (Cann & Liao, 2009).

Analytical and Material Science Applications

  • In Analytical Chemistry: 3-Methylenepentan-1-ol and its derivatives are used in the selective extraction and separation of compounds, such as iron(III), demonstrating their utility in analytical procedures (Gawali & Shinde, 1974).
  • In Polymer Synthesis: The study and synthesis of related compounds, such as poly(1-methyl-1-phenyl-1-silapentane), highlight the role of such molecules in the development of new polymeric materials (Liao & Weber, 1991).

properties

IUPAC Name

3-methylidenepentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPAPBFCYGUMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501976
Record name 3-Methylidenepentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylidenepentan-1-ol

CAS RN

1708-98-1
Record name 3-Methylidenepentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylenepentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Bouarata, D Tebbani, P Mosset - Molbank, 2012 - mdpi.com
Molbank | Free Full-Text | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol … Novel 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
F Alonso, M Rodríguez‐Fernández, D Sánchez, M Yus - 2011 - Wiley Online Library
A range of 2‐substituted perhydrofuro[2,3‐b]furans have been synthesized in a stereoselective manner through a sequence involving the Lewis‐acid catalyzed carbonyl‐ene reaction of …
H Kiyani, M Ardyanian - Molbank, 2012 - mdpi.com
As a result of three-component one-pot reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 4-acetamidobenzaldehyde and ammonium acetate, N-(4-(6-(4-nitrophenyl)-4-phenyl-1…
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
Y Ozawa - Copper (I)-Catalyzed Stereoselective Borylation …, 2023 - Springer
Allylic boronates have been recognized as essential building blocks in organic synthesis, as the carbon–boron bond can be stereospecifically transformed into carbon–carbon and …
HAA Almohseni, Y Fegheh-Hassanpour, T Arif… - …, 2019 - thieme-connect.com
… Ph 3 P (365 mg, 1.39 mmol) and CBr 4 (577 mg, 1.74 mmol) were added to a solution of 5-(benzyloxy)-3-methylenepentan-1-ol[2] (240 mg, 1.16 mmol) in CH 2 Cl 2 (8 mL) at rt After 10 …
D Thompson, S Mitchell, K Clarke, K Sarden, KS Aiken - Molbank, 2012 - mdpi.com
2-Bromophenyl salicylate is synthesized from 2-benzyloxybenzoic acid in two steps. The final compound has been characterized by IR, 1 H-NMR, 13 C-NMR and HRMS. The melting …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
RE Denton - 2009 - search.proquest.com
Isoprenoids are important biological molecules required for a variety of metabolic processes, including electron transport (ubiquinones), glycoprotein biosynthesis (dolichols), and …

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